N~2~-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N~2~-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a furan ring, and a phenoxy group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a bromo-substituted thiourea, the thiazole ring can be formed through cyclization reactions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or related compounds.
Final Coupling: The final step involves coupling the thiazole and furan rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~2~-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE: can be compared with other thiazole and furan derivatives, such as:
Uniqueness
The uniqueness of N2-(5-BROMO-1,3-THIAZOL-2-YL)-5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURAMIDE lies in its combination of structural motifs, which can impart distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10-3-4-12(7-11(10)2)22-9-13-5-6-14(23-13)16(21)20-17-19-8-15(18)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKBGXYLUPWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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